Strobane

Descripción general

Descripción

Strobane, also known as polychlorocamphene or polychloropinene, is an organochlorine insecticide that was widely used in the mid-20th century. It is a mixture of several compounds, including chlorinated camphene and pinene. This compound was primarily used for moth control and other agricultural purposes but has since become largely obsolete due to environmental and health concerns .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Strobane is synthesized through the chlorination of camphene, a naturally occurring terpene. The process involves the reaction of camphene with chlorine gas under controlled conditions to produce a mixture of chlorinated compounds. The reaction is typically carried out in the presence of a catalyst, such as ferric chloride, to facilitate the chlorination process .

Industrial Production Methods: Industrial production of this compound involves large-scale chlorination of camphene in specialized reactors. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired degree of chlorination. The resulting mixture is then purified through distillation and other separation techniques to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Strobane undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various chlorinated oxidation products.

Reduction: Reduction of this compound can lead to the formation of less chlorinated derivatives.

Substitution: this compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chlorinated alcohols and ketones, while reduction can yield less chlorinated hydrocarbons .

Aplicaciones Científicas De Investigación

Environmental Research Applications

1. Persistence and Bioaccumulation:

Strobane has been studied extensively for its environmental persistence. Research indicates that it can bioaccumulate in aquatic organisms, raising concerns about its long-term ecological impacts. Studies have shown that this compound can travel long distances through the atmosphere, affecting regions far from its application sites.

2. Model Compound for Pesticide Behavior:

Due to its unique properties, this compound serves as a model compound in studies aimed at understanding the behavior of organochlorine pesticides. Researchers have focused on its degradation pathways and how it interacts with various environmental factors.

3. Analytical Method Development:

this compound's complex mixture necessitates the development of advanced analytical methods. High-Performance Liquid Chromatography (HPLC) and mass spectrometry are commonly employed to detect and quantify this compound and its metabolites in environmental samples . These methods are crucial for assessing contamination levels in soil and water.

Toxicological Studies

1. Health Risks Assessment:

Research has linked exposure to this compound with various health risks. It is structurally similar to other organochlorine pesticides like DDT and toxaphene, which have been associated with neurodevelopmental issues in children. Studies indicate that prenatal exposure to similar compounds can lead to cognitive deficits and alterations in brain structure .

2. Mechanisms of Action:

Investigations into the mechanisms by which this compound affects biological systems have revealed that it may disrupt endocrine functions and contribute to neurotoxicity. The compound's interaction with cholinergic systems is a significant area of study, particularly regarding its potential to cause developmental harm at low exposure levels .

Case Study 1: Environmental Impact Assessment

A comprehensive study conducted in a region with historical this compound use assessed its long-term environmental impact. Researchers found significant residues in local fish populations, indicating bioaccumulation and potential risks to human health through the food chain. The study utilized advanced HPLC techniques for accurate measurement of this compound concentrations over time.

Case Study 2: Toxicological Effects on Development

A longitudinal study examined children exposed to organochlorine pesticides during pregnancy, including this compound derivatives. MRI scans revealed structural brain changes correlated with exposure levels, suggesting detrimental effects on cognitive development. This study highlights the importance of understanding the implications of pesticide exposure during critical developmental periods .

Summary

This compound's applications extend beyond its initial use as an insecticide; it plays a vital role in scientific research focused on environmental persistence, bioaccumulation, and toxicological effects. Ongoing studies continue to shed light on its complex interactions within ecosystems and potential health risks associated with exposure.

| Application Area | Description | Key Findings |

|---|---|---|

| Environmental Research | Studying persistence and bioaccumulation in ecosystems | Long-range atmospheric transport; bioaccumulation in aquatic life |

| Analytical Chemistry | Development of methods for detection and quantification | Utilization of HPLC and mass spectrometry for accurate analysis |

| Toxicological Studies | Assessment of health risks associated with exposure | Links to neurodevelopmental issues; structural brain changes observed |

| Case Studies | Real-world assessments of environmental impact and health effects | Significant residues found in fish; cognitive deficits linked to prenatal exposure |

Mecanismo De Acción

Strobane is similar to other organochlorine insecticides, such as toxaphene and DDT. it is unique in its specific mixture of chlorinated camphene and pinene derivatives. Compared to toxaphene, this compound has a different chlorination pattern and a distinct set of environmental and toxicological properties .

Comparación Con Compuestos Similares

Toxaphene: Another polychlorinated insecticide with a complex mixture of chlorinated bornanes.

DDT: A well-known organochlorine insecticide with a simpler structure but similar persistence in the environment.

Chlordane: An organochlorine compound with a different chlorination pattern but similar insecticidal properties .

Strobane’s unique composition and properties make it a compound of interest in environmental and toxicological studies, despite its decline in use as an insecticide.

Actividad Biológica

Strobane, a compound historically used as a pesticide, has garnered attention for its biological activity and environmental impact. This article delves into the biological effects of this compound, examining its toxicity, ecological consequences, and relevant case studies.

This compound is a chlorinated hydrocarbon, primarily associated with agricultural applications. Its use has been linked to various health and environmental concerns, prompting research into its biological activity. The production of this compound was terminated in April 1972 due to its adverse effects on wildlife and potential human health risks .

This compound's toxicity is attributed to its ability to disrupt endocrine systems in various organisms. Studies indicate that it can interfere with hormonal signaling pathways, leading to reproductive and developmental abnormalities in amphibians and fish. The following table summarizes key findings from toxicological studies:

| Study | Organism | Effect | Concentration (μg/L) | Reference |

|---|---|---|---|---|

| 1 | Frogs | Reduced growth rate | 200 | Boone & James 2003 |

| 2 | Fish | Altered reproductive function | 250-1000 | Freeman et al. 2005 |

| 3 | Amphibians | Increased mortality rates | 500 | ATSDR Toxicological Profile |

Sublethal Effects

Research has shown that this compound can cause sublethal effects that may not immediately result in death but can impair survival and reproduction. For instance, alterations in behavior such as reduced antipredator responses have been documented in fish exposed to this compound, affecting their ability to evade predators .

Ecological Impact

The ecological ramifications of this compound exposure are significant, particularly in aquatic environments. It has been observed that chronic exposure can lead to:

- Population declines in sensitive species, particularly amphibians.

- Disruption of food webs , as affected species may not fulfill their ecological roles effectively.

- Bioaccumulation , where this compound concentrations increase up the food chain, leading to higher toxicity levels in top predators.

Case Study 1: Amphibian Development

A comprehensive study investigated the effects of this compound on amphibian metamorphosis. The results indicated that exposure led to nonmonotonic dose responses; some concentrations accelerated metamorphosis while others delayed it. This variability highlights the complexity of this compound's impact on developmental processes .

Case Study 2: Fish Behavior

In another case study focusing on fish species, it was found that exposure to this compound resulted in significant behavioral changes. Fish exhibited reduced foraging efficiency and increased susceptibility to predation when exposed to concentrations as low as 250 μg/L. This underscores the importance of understanding sublethal effects when assessing ecological risks associated with chemical pollutants .

Propiedades

Número CAS |

8001-50-1 |

|---|---|

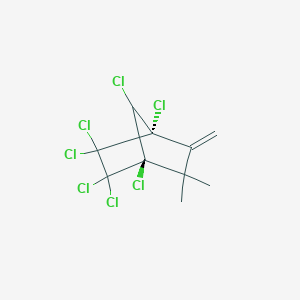

Fórmula molecular |

C10H9Cl7 |

Peso molecular |

377.3 g/mol |

Nombre IUPAC |

(1R,4S)-1,2,2,3,3,4,7-heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane |

InChI |

InChI=1S/C10H9Cl7/c1-4-6(2,3)8(13)5(11)7(4,12)9(14,15)10(8,16)17/h5H,1H2,2-3H3/t5?,7-,8-/m1/s1 |

Clave InChI |

HBQPGVWPSQGTJK-UTGCGDCFSA-N |

SMILES |

CC1(C(=C)C2(C(C1(C(C2(Cl)Cl)(Cl)Cl)Cl)Cl)Cl)C |

SMILES isomérico |

CC1(C(=C)[C@]2(C([C@@]1(C(C2(Cl)Cl)(Cl)Cl)Cl)Cl)Cl)C |

SMILES canónico |

CC1(C(=C)C2(C(C1(C(C2(Cl)Cl)(Cl)Cl)Cl)Cl)Cl)C |

Key on ui other cas no. |

8001-50-1 |

Pictogramas |

Acute Toxic; Irritant |

Sinónimos |

Terpene polychlorinates, Heptachloro-2,2-dimethyl-3-methylene norborname |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical composition of Strobane?

A2: This compound is a complex mixture primarily composed of chlorinated bornanes with an average chlorine content of 65%. [, , , , , , ] The exact composition is variable, with over 670 chlorinated bornane congeners identified in technical mixtures. [] This complexity poses challenges for analysis and understanding its environmental fate.

Q2: Is there a specific molecular formula and weight for this compound?

A3: Due to its complex and variable composition, a single molecular formula and weight cannot be assigned to This compound. [] Each congener possesses its own unique formula and weight, contributing to the overall properties of the mixture.

Q3: How stable is this compound in the environment?

A4: This compound is considered a persistent organic pollutant (POP) and can persist in the environment for extended periods. [] Its degradation is influenced by various factors, including temperature, pH, and microbial activity. More research is needed to fully understand its degradation pathways and long-term environmental fate.

Q4: Was this compound used in specific formulations for application?

A5: This compound was often formulated with other insecticides like DDT to enhance efficacy. [, , , , , , , ] It was used in various formulations, including dusts, wettable powders, and emulsifiable concentrates, for application on crops like cotton. [, , , , , , ]

Q5: Was resistance to this compound observed in insect populations?

A7: Yes, resistance to This compound, particularly when used in combination with DDT, was documented in tobacco budworms (Heliothis virescens). [, ] This highlights the potential for insects to develop resistance to pesticide mixtures, emphasizing the need for alternative control strategies.

Q6: What is the environmental impact of this compound?

A8: As a persistent organic pollutant, This compound raises concerns due to its potential for bioaccumulation in the food chain and long-range atmospheric transport. [, ] Its presence in remote areas underscores the need for continued monitoring and research into its ecological consequences.

Q7: Were there any alternatives to this compound for pest control?

A9: Research explored various alternatives to This compound for pest control, including organophosphates like methyl parathion and carbamates like carbaryl. [, , , , , ] The choice of insecticide often depended on the target pest and the crop being treated.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.